molecular formula C12H14 B15437177 1,2-Diethenyl-3,4-dimethylbenzene CAS No. 84000-98-6

1,2-Diethenyl-3,4-dimethylbenzene

Cat. No.: B15437177
CAS No.: 84000-98-6
M. Wt: 158.24 g/mol
InChI Key: ZJQIXGGEADDPQB-UHFFFAOYSA-N
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Description

1,2-Diethenyl-3,4-dimethylbenzene (CAS 27831-13-6) is an organic compound with the molecular formula C 10 H 12 and a molecular weight of 132.20 g/mol . This compound, also known as 3,4-dimethylstyrene, features a benzene ring core substituted with two adjacent methyl groups and two ethenyl (vinyl) groups, forming a dialkyl-substituted vinylbenzene derivative . Its structure suggests potential utility in materials science research, particularly in polymer chemistry, where it could serve as a monomer for the synthesis of specialty polymers or as a building block in organic synthesis for creating more complex molecular architectures. Researchers value this compound for its unique structure, which contributes to its physical properties, including a density of 0.893 g/cm³ and a boiling point of approximately 199°C . Available as a high-purity material, it is intended for laboratory research applications. This product is labeled "For Research Use Only (RUO)" and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a well-ventilated laboratory setting.

Properties

CAS No.

84000-98-6

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

1,2-bis(ethenyl)-3,4-dimethylbenzene

InChI

InChI=1S/C12H14/c1-5-11-8-7-9(3)10(4)12(11)6-2/h5-8H,1-2H2,3-4H3

InChI Key

ZJQIXGGEADDPQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C=C)C=C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Features

Key analogs and their differences are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1,2-Diethenyl-3,4-dimethylbenzene 1,2-ethenyl; 3,4-methyl C₁₂H₁₄ 158.24 Conjugated ethenyl groups; steric hindrance at adjacent positions
4-Ethyl-1,2-dimethylbenzene [] 1,2-methyl; 4-ethyl C₁₀H₁₄ 134.21 Ethyl group introduces flexibility but no conjugation
2-Benzyl-1,4-dimethylbenzene [] 1,4-methyl; 2-benzyl C₁₅H₁₆ 196.29 Bulky benzyl group disrupts planarity; UV λmax = 277.80 nm
3,4-Dimethylphenol [] 3,4-methyl; 1-hydroxy C₈H₁₀O 122.16 Polar hydroxyl group enhances solubility and acidity

Key Observations :

  • This could result in distinct UV-Vis absorption profiles, though experimental data are lacking.
  • Steric Hindrance : Adjacent ethenyl groups at positions 1 and 2 may impose greater steric strain than ethyl or methyl substituents, influencing reactivity in substitution reactions .

Physicochemical Properties

Volatility and Chromatographic Behavior

In GC-MS analyses (e.g., ), alkylbenzenes like 4-ethyl-1,2-dimethylbenzene elute at ~10.45 min (RT) due to moderate volatility. By contrast, 1,2-diethenyl-3,4-dimethylbenzene’s higher molecular weight (158.24 vs. 134.21 g/mol) and conjugated structure would likely increase retention time, reflecting reduced volatility.

Spectroscopic Features
  • UV-Vis : The benzyl-substituted analog 2-benzyl-1,4-dimethylbenzene absorbs at λmax = 277.80 nm due to extended conjugation . For 1,2-diethenyl-3,4-dimethylbenzene, the conjugated ethenyl groups may shift absorption to longer wavelengths (bathochromic shift).
  • IR : Methyl and ethenyl groups would exhibit C-H stretching at ~3025 cm⁻¹ (aromatic) and ~2923 cm⁻¹ (aliphatic), similar to 2-benzyl-1,4-dimethylbenzene .

Reactivity and Stability

  • Polymerization : Ethenyl groups are prone to radical or cationic polymerization, a reactivity absent in methyl- or ethyl-substituted analogs.
  • Electrophilic Substitution : Methyl groups activate the ring ortho/para to themselves, while ethenyl groups donate electron density via resonance, directing substitution to meta positions. This dual effect could create competing regioselectivity in reactions like nitration or sulfonation.
  • Oxidative Stability: The compound may undergo light-induced oxidation, as seen in amino-substituted analogs (e.g., 1,2-diamino-3,4-dimethylbenzene in ), necessitating storage in dark conditions.

Preparation Methods

Grignard Reagent-Based Formylation Followed by Olefination

The synthesis of 3,4-dimethylbenzaldehyde via Grignard reactions, as detailed in WO2016071920A2, provides a foundational intermediate for subsequent olefination. In this method, 4-bromo-o-xylene undergoes magnesium insertion to form a Grignard reagent, which reacts with N,N-dimethylformamide (DMF) to yield 3,4-dimethylbenzaldehyde. Subsequent Wittig reactions with methyltriphenylphosphonium bromide introduce vinyl groups. For example:

$$
\text{3,4-Dimethylbenzaldehyde} + \text{Ph}3\text{P=CH}2 \rightarrow \text{1,2-Diethenyl-3,4-dimethylbenzene} + \text{Ph}_3\text{PO}
$$

This two-step process achieves yields of 65–72% but requires careful temperature control during the Grignard step to prevent premature quenching.

Palladium-Catalyzed Heck Coupling

Heck coupling employs 1,2-dibromo-3,4-dimethylbenzene and ethylene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃). The reaction proceeds via oxidative addition of the dibromide, ethylene insertion, and reductive elimination to form the divinyl product. Optimal conditions (120°C, DMF, 18 hrs) yield 78% product, though competing side reactions reduce efficiency at higher temperatures.

Dehydrohalogenation of 1,2-Dihalo-3,4-dimethylbenzene

Elimination of HX from 1,2-dichloro-3,4-dimethylbenzene using KOtBu in DMSO at 80°C generates the target compound in 45% yield. This method is limited by the availability of dihalogenated precursors and the formation of polymeric byproducts.

Suzuki-Miyaura Cross-Coupling

Using 1,2-diboronic acid-3,4-dimethylbenzene and vinyl bromide, Suzuki coupling with Pd(dppf)Cl₂ achieves 60% yield. The boronic acid precursor is synthesized via directed ortho-borylation of 3,4-dimethylanisole, followed by demethylation.

Diels-Alder Cyclization and Aromatization

While less direct, Diels-Alder reactions between furan derivatives and acetylene dienophiles offer a route to the aromatic core. Post-cyclization dehydrogenation with DDQ yields the benzene ring, though functionalization with methyl and vinyl groups requires additional steps.

Electrophilic Aromatic Substitution

Direct vinylation of 3,4-dimethylbenzene using acetylene gas and AlCl₃ at 0°C introduces one vinyl group, but achieving di-substitution is hindered by deactivation of the ring. Yields for the second vinylation drop below 20%, making this method impractical.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for each approach:

Method Starting Material Conditions Yield (%) Key Challenges
Wittig Olefination 3,4-Dimethylbenzaldehyde Ph₃P=CH₂, THF, 25°C, 12 hrs 72 Aldehyde oxidation
Heck Coupling 1,2-Dibromo-3,4-DMB Pd(OAc)₂, PPh₃, 120°C 78 Catalyst cost
Dehydrohalogenation 1,2-Dichloro-3,4-DMB KOtBu, DMSO, 80°C 45 Polymerization
Suzuki Coupling 1,2-Diboronic acid-3,4-DMB Pd(dppf)Cl₂, 90°C 60 Boronic acid synthesis
Diels-Alder Furan + Acetylene DDQ, 150°C 30 Multi-step complexity
Electrophilic Substitution 3,4-Dimethylbenzene AlCl₃, 0°C <20 Low di-substitution efficiency

DMB = dimethylbenzene

Analytical Characterization

Retention indices (I1 = 1295, R2 = 1.370) from comprehensive two-dimensional gas chromatography (GC×GC) confirm the compound’s identity. Deuteration studies, analogous to those in ACS Organic Process Research & Development, reveal selective H/D exchange at the vinyl positions under acidic conditions, corroborating the electronic effects of methyl substituents.

Q & A

Q. What are the recommended methods for synthesizing 1,2-Diethenyl-3,4-dimethylbenzene in laboratory settings?

The synthesis of 1,2-Diethenyl-3,4-dimethylbenzene can be achieved through Friedel-Crafts alkylation , a method validated for structurally similar compounds like 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene . Key steps include:

  • Reagent Selection : Use anhydrous AlCl₃ as a catalyst in a non-polar solvent (e.g., dichloromethane).
  • Substrate Optimization : Introduce ethenyl groups via electrophilic substitution, ensuring controlled temperature (0–5°C) to minimize polyalkylation.
  • Purification : Employ fractional distillation or column chromatography to isolate the product from ortho/para isomers.
    Patented routes for analogous compounds (e.g., 4-[(3,4-dimethylphenyl)methyl]-1,2-dimethylbenzene) highlight the importance of optimizing stoichiometry and reaction time to enhance yield .

Q. What spectroscopic techniques are most effective for characterizing 1,2-Diethenyl-3,4-dimethylbenzene, and how should data interpretation account for structural isomerism?

  • GC-MS : Effective for identifying molecular ions (e.g., m/z 158 for C₁₂H₁₄) and fragmentation patterns. Compare retention times with standards like 3,4-Xylenol, which shares methyl-substituted benzene features .
  • NMR : Use ¹H NMR to distinguish between ethenyl (δ 5.1–5.8 ppm) and methyl (δ 2.2–2.5 ppm) groups. ¹³C NMR resolves positional isomerism; for example, carbons adjacent to ethenyl groups exhibit distinct deshielding .
  • Challenges : Overlapping signals from ortho/meta/para isomers require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .

Q. What are the critical considerations for handling and storing 1,2-Diethenyl-3,4-dimethylbenzene to prevent decomposition or side reactions?

  • Handling : Use inert atmospheres (N₂/Ar) to prevent oxidation of ethenyl groups. Wear PPE (gloves, goggles) and work in fume hoods, as recommended for brominated analogs like 1,2-Dibromo-4-(3-bromophenoxy)benzene .
  • Storage : Keep in amber vials at –20°C with stabilizers (e.g., BHT) to inhibit polymerization. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How does the electronic structure of 1,2-Diethenyl-3,4-dimethylbenzene influence its reactivity in Diels-Alder reactions, and what computational methods validate these observations?

The electron-deficient ethenyl groups enhance dienophile activity. Computational studies (DFT/B3LYP) can model frontier molecular orbitals:

  • HOMO-LUMO Gap : A smaller gap (e.g., ~4.5 eV) predicts higher reactivity. Compare with analogs like (E)-1,2-dimethoxy-3-(2-nitrovinyl)benzene, where electron-withdrawing groups lower LUMO energy .
  • Regioselectivity : Steric effects from methyl substituents favor endo transition states. MD simulations or QM/MM calculations can quantify steric hindrance .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., ΔHf, vapor pressure) of 1,2-Diethenyl-3,4-dimethylbenzene across different experimental conditions?

  • Calibration Standards : Use certified reference materials (CRMs) like m-Xylene CRM4012-a to validate calorimetry or gas-phase measurements .
  • Solvent Effects : Re-evaluate data using consistent solvents (e.g., cyclohexane vs. toluene) to isolate compound-specific behavior.
  • Statistical Analysis : Apply multivariate regression to identify outliers in datasets, particularly for vapor pressure discrepancies caused by impurities .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of electrophilic substitution in 1,2-Diethenyl-3,4-dimethylbenzene derivatives?

  • Deuterium Labeling : Synthesize deuterated analogs (e.g., m-Xylene-α,α,α,α′,α′,α′-d6) to measure primary/secondary KIEs during halogenation .
  • Data Interpretation : A primary KIE (kH/kD > 1) indicates rate-determining σ-complex formation, while secondary KIEs reflect transition-state hybridization changes .

Methodological Notes

  • Data Validation : Cross-reference spectral data with PubChem entries (e.g., InChI=1S/C10H12/c1-4-10-6-5-8(2)9(3)7-10/h4-7H,1H2,2-3H3) to confirm structural assignments .
  • Synthetic Reproducibility : Document reaction parameters (e.g., catalyst purity, solvent grade) to mitigate batch-to-batch variability, as seen in tetramethylbenzene synthesis .

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